(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride
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Overview
Description
(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S. It is known for its use in various chemical reactions and applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (3,3-Dimethyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.
Reduction Reactions: The compound can be reduced to form (3,3-Dimethyloxolan-2-yl)methanesulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Substitution Reactions: The major products are sulfonamide derivatives, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: The major product is (3,3-Dimethyloxolan-2-yl)methanesulfonamide.
Scientific Research Applications
(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethyloxolan-2-yl)methanesulfonamide: This compound is a reduction product of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride and shares similar chemical properties.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound that is widely used in organic synthesis.
Uniqueness
This compound is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties to the compound. This makes it a valuable reagent for the synthesis of complex molecules and the modification of biomolecules .
Properties
IUPAC Name |
(3,3-dimethyloxolan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKMJTJCDSGSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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